molecular formula C13H16BrNO2S B12514913 N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide CAS No. 686348-39-0

N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide

Cat. No.: B12514913
CAS No.: 686348-39-0
M. Wt: 330.24 g/mol
InChI Key: UQSKIVJBNYQVTO-UHFFFAOYSA-N
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Description

N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide is an organic compound with the molecular formula C13H16BrNO2S. This compound is characterized by the presence of a bromocyclohexene ring attached to a phenyl group, which is further connected to a methanesulfonamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide typically involves the following steps:

    Bromination: The starting material, cyclohexene, undergoes bromination to form 2-bromocyclohexene.

    Coupling Reaction: The 2-bromocyclohexene is then coupled with a phenyl group through a Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the introduction of the methanesulfonamide group. This is achieved by reacting the coupled product with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromocyclohexene ring to a cyclohexane ring.

    Substitution: The bromine atom in the cyclohexene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The bromocyclohexene ring and the methanesulfonamide group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorocyclohexen-1-yl)phenyl]methanesulfonamide
  • N-[2-(2-fluorocyclohexen-1-yl)phenyl]methanesulfonamide
  • N-[2-(2-iodocyclohexen-1-yl)phenyl]methanesulfonamide

Uniqueness

N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications.

Properties

CAS No.

686348-39-0

Molecular Formula

C13H16BrNO2S

Molecular Weight

330.24 g/mol

IUPAC Name

N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide

InChI

InChI=1S/C13H16BrNO2S/c1-18(16,17)15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h3,5,7,9,15H,2,4,6,8H2,1H3

InChI Key

UQSKIVJBNYQVTO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C2=C(CCCC2)Br

Origin of Product

United States

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